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Compound of Interest

Compound Name: Pyrazosulfuron

Cat. No.: B1209395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the herbicide

Pyrazosulfuron-ethyl and its principal metabolites. The information presented is curated from

a variety of scientific sources to facilitate an objective assessment of their potential hazards. All

quantitative data is summarized in structured tables, and detailed experimental methodologies

are provided for key toxicological assays.

Executive Summary
Pyrazosulfuron-ethyl, a sulfonylurea herbicide, is widely used in agriculture. Following

administration and in the environment, it undergoes metabolic transformation, yielding several

breakdown products. Understanding the toxicological profiles of these metabolites is crucial for

a complete assessment of the herbicide's safety. This guide focuses on a comparative analysis

of Pyrazosulfuron-ethyl and its three major metabolites:

Metabolite 1 (M1): Ethyl 5-(aminosulfonyl)-1-methyl-1-H-pyrazole-4-carboxylate

Metabolite 2 (M2): 5-[({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-

methyl-1H-pyrazole-4-carboxylic acid (Pyrazosulfuron acid)

Metabolite 3 (M3): 2-amino-4,6-dimethoxy pyrimidine
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While extensive toxicological data is available for the parent compound, Pyrazosulfuron-ethyl,

there is a significant lack of publicly available, direct quantitative toxicological data for its major

metabolites. This data gap presents a challenge in definitively comparing their toxicity profiles.

The available information, primarily for Pyrazosulfuron-ethyl and qualitative data for 2-amino-

4,6-dimethoxy pyrimidine, is presented below. For the other metabolites, a qualitative

assessment based on the toxicity of structurally similar compounds is discussed, and the use of

computational methods for toxicity prediction is recommended.

Metabolic Pathway of Pyrazosulfuron-ethyl
The metabolic degradation of Pyrazosulfuron-ethyl involves several key transformations,

primarily hydrolysis of the sulfonylurea bridge and demethylation. The following diagram

illustrates the principal metabolic pathway leading to the formation of its major metabolites.
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Caption: Metabolic pathway of Pyrazosulfuron-ethyl.

Toxicological Data Comparison
The following tables summarize the available quantitative toxicological data for

Pyrazosulfuron-ethyl and its metabolites.

Table 1: Acute Toxicity
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Compound Test Species Route LD50/LC50 Reference

Pyrazosulfuron-

ethyl
Rat Oral > 5000 mg/kg [1]

Rat Dermal > 2000 mg/kg [1]

Rat Inhalation (4h) > 6.171 mg/L [1]

Metabolite 1

(M1)

Data Not

Available
- - -

Metabolite 2

(M2)

Data Not

Available
- - -

Metabolite 3

(M3)
-

Oral, Dermal,

Inhalation

Harmful (GHS

classification)
[2][3]

Data Not Available: Indicates that no direct quantitative data was found in the public domain

during the literature search.

Table 2: Sub-chronic and Chronic Toxicity
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Compound
Test
Species

Duration NOAEL
Effects
Observed

Reference

Pyrazosulfuro

n-ethyl
Dog 1 year

1 mg/kg

bw/day

Liver effects

(centrilobular

hypertrophy,

vacuolar

degeneration)

, anemia,

decreased

serum

cholesterol

[4]

Metabolite 1

(M1)

Data Not

Available
- - - -

Metabolite 2

(M2)

Data Not

Available
- - - -

Metabolite 3

(M3)

Data Not

Available
- - - -

NOAEL (No Observed Adverse Effect Level): The highest dose at which there was no

statistically or biologically significant increase in the frequency or severity of adverse effects.
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Compound Assay Test System Result Reference

Pyrazosulfuron-

ethyl
Ames Test S. typhimurium Negative [4]

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

Negative [4]

Micronucleus

Test

Mouse bone

marrow
Negative [4]

Metabolite 1

(M1)

Data Not

Available
- - -

Metabolite 2

(M2)

Data Not

Available
- - -

Metabolite 3

(M3)

Data Not

Available
- - -

Table 4: Carcinogenicity and Reproductive Toxicity
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Compound Study Type Test Species Result Reference

Pyrazosulfuron-

ethyl
Carcinogenicity Rat, Mouse

Non-

carcinogenic
[4]

Two-generation

Reproductive

Toxicity

Rat

No adverse

effects on

reproduction

[4]

Developmental

Toxicity
Rat, Rabbit Not teratogenic [4]

Metabolite 1

(M1)

Data Not

Available
- - -

Metabolite 2

(M2)

Data Not

Available
- - -

Metabolite 3

(M3)

Data Not

Available
- - -

Discussion of Toxicological Profiles
Pyrazosulfuron-ethyl: The parent compound exhibits low acute toxicity via oral, dermal, and

inhalation routes.[1] Sub-chronic and chronic studies in dogs identified the liver as a target

organ, with effects observed at higher doses.[4] Importantly, Pyrazosulfuron-ethyl has not

been found to be genotoxic, carcinogenic, or to have adverse effects on reproduction or

development in the tested animal models.[4]

Metabolites:

2-amino-4,6-dimethoxy pyrimidine (M3): Safety data sheets classify this metabolite as

harmful if swallowed, in contact with skin, or inhaled, and it is reported to cause skin and eye

irritation.[2][3] This suggests a higher potential for acute local and systemic toxicity compared

to the parent compound. However, a lack of quantitative data, such as LD50 values,

prevents a direct comparison of the severity of these effects.

Ethyl 5-(aminosulfonyl)-1-methyl-1-H-pyrazole-4-carboxylate (M1) and Pyrazosulfuron acid

(M2): There is a significant data gap regarding the toxicological profiles of these metabolites.
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Based on the toxicity of structurally related pyrazole sulfonamide and substituted pyrimidine

compounds, a wide range of toxicities is possible depending on the specific chemical

structure.[4][5][6][7] For instance, some pyrazole sulfonamide derivatives have shown

biological activity as enzyme inhibitors, while various substituted pyrimidines exhibit a broad

spectrum of pharmacological and toxicological effects.[4][6][7][8][9][10] Without specific data

for M1 and M2, a definitive toxicological comparison is not possible.

Addressing Data Gaps: The Role of In Silico
Toxicology
Given the absence of experimental data for some metabolites, Quantitative Structure-Activity

Relationship (QSAR) models and other in silico toxicological prediction tools can be valuable.

[11][12][13] These computational methods use the chemical structure of a compound to predict

its potential toxicity based on data from structurally similar molecules.[13] While in silico

predictions do not replace experimental testing, they can provide initial estimates of toxicity and

help prioritize which metabolites may require further investigation.[11]

Experimental Protocols
Detailed methodologies for key toxicological studies are crucial for the reproducibility and

interpretation of results. The following sections outline the general principles of standard

assays based on OECD guidelines.

Acute Oral Toxicity Testing (as per OECD Guideline 423:
Acute Toxic Class Method)
This method is designed to classify a substance into a toxicity category based on a stepwise

procedure with a limited number of animals.

Animal Selection: Healthy, young adult rodents (usually rats) of a single sex (typically

females) are used.

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight

before dosing.
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Dose Administration: The test substance is administered orally by gavage in a single dose.

The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body

weight).

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14

days.

Stepwise Procedure: The outcome of the first group of animals determines the dose for the

next group, with the study progressing until a clear outcome is obtained for classification.

In Vivo Micronucleus Assay (as per OECD Guideline
474)
This assay detects damage to chromosomes or the mitotic apparatus.

Animal Dosing
(e.g., oral gavage)

Bone Marrow or
Peripheral Blood Collection

Cell Preparation
(smear on slide)

Staining
(e.g., Giemsa)

Microscopic Analysis
(quantify micronucleated
immature erythrocytes)

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo micronucleus assay.

Animal Treatment: The test substance is administered to rodents, typically by a route

relevant to human exposure.

Sample Collection: At appropriate time intervals after treatment, bone marrow or peripheral

blood is collected.

Slide Preparation: The collected cells are used to prepare microscope slides.

Staining: The slides are stained to differentiate between mature and immature erythrocytes

and to visualize micronuclei.

Microscopic Analysis: A statistically significant number of immature erythrocytes are scored

for the presence of micronuclei.
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Conclusion
Pyrazosulfuron-ethyl demonstrates a low order of acute toxicity and is not associated with

genotoxic, carcinogenic, or reproductive hazards in the studied models. One of its major

metabolites, 2-amino-4,6-dimethoxy pyrimidine, is classified as harmful, suggesting a

potentially greater acute toxicity than the parent compound, although quantitative data is

needed for confirmation. A significant data gap exists for the other major metabolites,

highlighting the need for further experimental investigation or the use of validated in silico

models to fully characterize the toxicological profile of Pyrazosulfuron-ethyl and its

environmental and metabolic breakdown products. Researchers and professionals in drug

development should be aware of these data gaps when assessing the overall risk associated

with Pyrazosulfuron-ethyl exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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